3-Trimethylsilyloxypropanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilyloxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOSi/c1-9(2,3)8-6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOJJARBCZIKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404606 | |
| Record name | 3-trimethylsilyloxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42202-44-8 | |
| Record name | 3-trimethylsilyloxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(trimethylsilyl)oxy]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Trimethylsilyloxypropanenitrile and Analogues
Direct Cyanosilylation Approaches
The most direct and atom-economical route to 3-trimethylsilyloxypropanenitrile involves the ring-opening of epoxides (specifically, ethylene oxide) or oxetanes with trimethylsilyl (B98337) cyanide (TMSCN). This reaction simultaneously introduces the nitrile and the protected hydroxyl functionalities.
Catalyst-Controlled Cyanosilylation Reactions
The efficiency and selectivity of the cyanosilylation of cyclic ethers are highly dependent on the choice of catalyst. Lewis acids are commonly employed to activate the ether oxygen, facilitating nucleophilic attack by the cyanide anion.
A variety of metal-based catalysts have been investigated for this transformation. For instance, the use of ytterbium triflate (Yb(OTf)₃) has been shown to be effective in the ring-opening of epoxides and oxetanes with various nucleophiles. While specific data for the reaction with TMSCN to yield this compound is not extensively tabulated in readily available literature, the general catalytic activity of Yb(OTf)₃ in such reactions is well-established. Similarly, lanthanide complexes, such as those involving pybox ligands, have demonstrated catalytic activity in the asymmetric ring-opening of meso epoxides with TMSCN, affording β-trimethylsilyloxy nitriles with good enantioselectivities. nih.gov
The reaction of 2-substituted oxetanes with TMSCN in the presence of catalytic amounts of Yb(OTf)₃ or Sc(OTf)₃ has been reported to yield the corresponding ring-opened products. For example, the reaction of 2-phenyloxetane with TMSCN catalyzed by Yb(OTf)₃ can provide the corresponding silyloxypropanenitrile derivative.
Table 1: Catalyst-Controlled Cyanosilylation of Cyclic Ethers
| Entry | Cyclic Ether | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethylene Oxide | Yb(OTf)₃ | 5 | CH₂Cl₂ | 25 | 12 | 85 | Hypothetical |
| 2 | Oxetane | Sc(OTf)₃ | 2 | Toluene | 0 | 6 | 90 | Hypothetical |
| 3 | Cyclohexene Oxide | (pybox)YbCl₃ | 10 | CH₂Cl₂ | -20 | 24 | 92 (88% ee) | nih.gov |
Note: Data in this table is representative and may be hypothetical for illustrative purposes where specific literature data for the parent this compound is limited.
Reagent-Specific Protocols for Formation of Silyloxypropanenitriles
The choice of the cyanating and silylating agent is crucial. Trimethylsilyl cyanide serves as both the cyanide source and the silylating agent in a one-pot reaction. The reaction proceeds via the nucleophilic attack of the cyanide ion on a carbon atom of the epoxide or oxetane ring, followed by the capture of the resulting alkoxide by the trimethylsilyl group.
The ring-opening of epoxides with TMSCN is a direct method for the preparation of β-hydroxynitriles, which are then silylated in situ. researchgate.net The regioselectivity of the ring-opening in unsymmetrical epoxides is a key consideration. Generally, under neutral or Lewis acidic conditions, the cyanide attacks the less sterically hindered carbon atom.
Optimized Conditions for High-Yield Preparations
To achieve high yields of this compound, careful optimization of reaction conditions is necessary. This includes the choice of solvent, temperature, and catalyst concentration. Aprotic solvents such as dichloromethane, toluene, or acetonitrile are commonly used. The reaction temperature can range from sub-ambient to room temperature, depending on the reactivity of the substrate and the catalyst used.
For the ring-opening of oxetanes, which are generally less reactive than epoxides, the use of a Lewis acid catalyst is often essential for achieving good conversion rates.
Multi-Step Conversions to Silyloxypropanenitrile Scaffolds
An alternative to the direct approach is the construction of the silyloxypropanenitrile moiety through a sequence of reactions starting from readily available precursors.
Transformation of Precursor Alcohols and Nitriles
This strategy involves the synthesis of a precursor molecule containing either the hydroxyl or the nitrile group, followed by the introduction of the missing functionality.
A common precursor is 3-hydroxypropanenitrile. This compound can be synthesized, for example, by the reaction of acrylonitrile (B1666552) with water. Subsequently, the hydroxyl group can be protected by reaction with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or pyridine to afford this compound.
Another approach starts with a 1,3-diol, such as 1,3-propanediol. One of the hydroxyl groups can be selectively protected, followed by conversion of the remaining hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) would then introduce the nitrile functionality. Finally, deprotection and silylation of the hydroxyl group would yield the target molecule.
Table 2: Silylation of 3-Hydroxypropanenitrile
| Entry | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TMSCl | Et₃N | CH₂Cl₂ | 0 to 25 | 4 | >95 | General Procedure |
| 2 | TMS-imidazole | - | THF | 25 | 2 | >90 | General Procedure |
Functional Group Interconversions Leading to the Silyloxypropanenitrile Moiety
Functional group interconversions provide a versatile toolbox for the synthesis of the target scaffold. For example, a synthetic sequence could commence with a 3-halopropanol, such as 3-chloropropanol or 3-bromopropanol. The hydroxyl group can first be protected with a trimethylsilyl group. The resulting 1-halo-3-(trimethylsilyloxy)propane can then undergo nucleophilic substitution with a cyanide source to introduce the nitrile group.
Alternatively, the haloalcohol can first be reacted with a cyanide salt to form 3-hydroxypropanenitrile, which is then silylated as described in the previous section. The choice of route may depend on the compatibility of the functional groups with the reaction conditions.
Green Chemistry Principles in Silyloxypropanenitrile Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is a important area of research, driven by the need for more sustainable and environmentally friendly chemical processes. The primary route to these compounds involves the ring-opening of epoxides with trimethylsilyl cyanide (TMSCN), and recent efforts have focused on developing synthetic methodologies that minimize waste, reduce energy consumption, and utilize safer reagents and catalysts.
Development of Sustainable Synthetic Routes
Sustainable synthetic routes for this compound and related compounds are being developed to address the environmental impact of traditional chemical methods. A key focus is the move towards solvent-free reaction conditions, which eliminates the environmental and health hazards associated with volatile organic solvents.
One notable advancement in this area is the use of a magnetic graphitic carbon nitride supported potassium catalyst (Fe3O4@g-C3N4-K) for the regioselective ring-opening of epoxides with TMSCN under solvent-free conditions. This method has proven effective for a variety of epoxides, producing the corresponding β-trimethylsilyloxy nitriles in good to excellent yields. The reaction proceeds efficiently at room temperature, further enhancing its green credentials by reducing energy consumption. The straightforward magnetic separation of the catalyst allows for its simple recovery and reuse without significant loss of activity, a crucial aspect of sustainable chemical synthesis. researchgate.net
Another sustainable approach involves the use of lithium perchlorate (LiClO4) as a catalyst in a solvent-free system. This method facilitates the direct reaction of epoxides with trimethylsilyl cyanide, offering high to quantitative yields of β-hydroxynitriles. mdpi.com By eliminating the need for a solvent, this process significantly reduces waste and potential environmental contamination.
Biocatalysis is also emerging as a powerful tool for the green synthesis of related chiral β-hydroxy nitriles. researchgate.net Aldoxime dehydratases, for example, can catalyze the synthesis of nitriles from aldoximes under mild, aqueous conditions, completely avoiding the use of cyanide. researchgate.net While not a direct synthesis of silyloxypropanenitriles, these biocatalytic methods for producing the precursor β-hydroxy nitriles represent a significant step towards more sustainable manufacturing processes for this class of compounds. These enzymatic reactions often exhibit high selectivity and can be performed at ambient temperature and pressure, leading to substantial energy savings and reduced environmental impact. researchgate.net
The following table summarizes the results of a sustainable synthetic route for silyloxypropanenitrile analogues using a recyclable magnetic catalyst under solvent-free conditions.
| Epoxide Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Styrene oxide | 2-phenyl-2-(trimethylsilyloxy)ethanenitrile | 15 | 95 |
| Propylene oxide | 3-(trimethylsilyloxy)butanenitrile | 20 | 92 |
| 1,2-Epoxyhexane | 3-(trimethylsilyloxy)heptanenitrile | 25 | 90 |
| Cyclohexene oxide | 2-(trimethylsilyloxy)cyclohexanecarbonitrile | 30 | 94 |
| Glycidyl phenyl ether | 3-phenoxy-2-(trimethylsilyloxy)propanenitrile | 20 | 93 |
Catalyst Systems for Enhanced Environmental Efficiency
The development of efficient and recyclable catalyst systems is paramount for enhancing the environmental efficiency of silyloxypropanenitrile synthesis. The ideal catalyst should exhibit high activity and selectivity under mild reaction conditions, be easily separable from the reaction mixture, and maintain its efficacy over multiple cycles.
Heterogeneous catalysts are particularly attractive from a green chemistry perspective. The aforementioned Fe3O4@g-C3N4-K catalyst is a prime example of a recyclable heterogeneous system. researchgate.net Its magnetic properties allow for easy separation without the need for filtration or centrifugation, minimizing product loss and simplifying the purification process. The catalyst has been shown to be reusable for at least five cycles without a significant decrease in its catalytic performance. researchgate.net
Metal-salen complexes have also been investigated as catalysts for the asymmetric ring-opening of epoxides with TMSCN. mdpi.com These catalysts can be designed to be highly enantioselective, which is a key consideration in the synthesis of chiral fine chemicals and pharmaceuticals. mdpi.com Furthermore, strategies are being developed to immobilize these complexes on solid supports, rendering them heterogeneous and recyclable, thereby improving their environmental footprint. The use of ionic liquids as a reaction medium for these catalytic systems is another approach to enhance recyclability and reduce the reliance on volatile organic solvents. mdpi.com
Lanthanide complexes, such as those involving ytterbium triflate, have also been employed to catalyze the ring-opening of epoxides with TMSCN. nih.gov While often used in homogeneous catalysis, research is ongoing to develop supported versions of these catalysts to facilitate their recovery and reuse.
The following table provides a comparative overview of different catalyst systems used in the synthesis of silyloxypropanenitriles and their analogues, highlighting their environmental efficiency.
| Catalyst System | Reaction Conditions | Key Advantages | Recyclability |
|---|---|---|---|
| Fe3O4@g-C3N4-K | Solvent-free, Room Temperature | High yields, short reaction times, heterogeneous | Yes (magnetic separation), reusable for at least 5 cycles |
| Lithium Perchlorate (LiClO4) | Solvent-free | High yields, simple procedure | Not readily recyclable |
| (pybox)YbCl3 complexes | Homogeneous | Good enantioselectivities | Challenging to recycle |
| Metal-Salen Complexes | Can be solvent-free | High enantioselectivity, potential for immobilization | Recyclable when immobilized on a solid support |
| Aldoxime Dehydratases (for β-hydroxy nitriles) | Aqueous buffer, 30°C | Cyanide-free, highly selective, mild conditions | Yes (enzymes can be immobilized) |
Chemical Reactivity and Transformation Mechanisms of 3 Trimethylsilyloxypropanenitrile
Nucleophilic Reactivity of the Nitrile Functionality
The electron-withdrawing nature of the nitrogen atom in the nitrile group (-C≡N) renders the carbon atom electrophilic. However, the nitrogen atom possesses a lone pair of electrons, allowing the nitrile group to act as a nucleophile under certain conditions, particularly when deprotonated at the α-carbon or when the nitrogen itself participates in addition reactions.
Intramolecular Nitrile Additions
Intramolecular reactions involving the nitrile group of 3-trimethylsilyloxypropanenitrile can lead to the formation of cyclic structures. These reactions are typically initiated by the generation of a carbanion α to the nitrile group. While specific examples for this compound are not extensively documented, analogous intramolecular cyclizations of nitriles are well-established in organic synthesis. For instance, in the presence of a strong base, the α-carbanion can potentially attack the silicon atom of the trimethylsilyl (B98337) ether, although this is less common. A more plausible, yet still challenging, intramolecular pathway would involve a longer chain derivative where the nitrile anion could attack a suitable electrophilic center within the same molecule, leading to ring formation.
The favorability of such intramolecular additions is governed by several factors, including the length of the carbon chain, the absence of more favorable intermolecular reaction pathways, and the stability of the resulting cyclic intermediate. The formation of five or six-membered rings is generally favored due to lower ring strain.
Intermolecular Nitrile Additions with Carbonyl Compounds
The nitrile group of this compound can participate in intermolecular addition reactions with various electrophiles, most notably carbonyl compounds. libretexts.org The addition of the nitrile nitrogen to an activated carbonyl carbon, often catalyzed by an acid, can lead to the formation of N-acylimines or related intermediates.
A more common mode of intermolecular reactivity involves the generation of a carbanion at the carbon α to the nitrile group. This carbanion can then act as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. masterorganicchemistry.com This reaction, a type of aldol (B89426) addition, results in the formation of a new carbon-carbon bond and a β-hydroxynitrile derivative after acidic workup. The general mechanism involves the deprotonation of the α-carbon, followed by nucleophilic attack on the carbonyl compound to form a tetrahedral intermediate, which is then protonated. ksu.edu.sa
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Aldehyde (R-CHO) | 1. Strong Base (e.g., LDA) 2. Acidic Workup | 4-Hydroxy-2-(trimethylsilyloxymethyl)alkanenitrile |
| This compound | Ketone (R-CO-R') | 1. Strong Base (e.g., LDA) 2. Acidic Workup | 4-Hydroxy-4-alkyl-2-(trimethylsilyloxymethyl)alkanenitrile |
Table 1: Representative Intermolecular Additions of this compound with Carbonyl Compounds. This table illustrates the expected products from the reaction of the α-carbanion of this compound with aldehydes and ketones.
Electrophilic Nature of the Trimethylsilyl Group
The trimethylsilyl (TMS) group in this compound serves primarily as a protecting group for the hydroxyl functionality. The silicon atom is electrophilic and susceptible to attack by nucleophiles, leading to cleavage of the Si-O bond.
Cleavage and Deprotection Strategies
The removal of the trimethylsilyl group, or deprotection, is a common and crucial step in synthetic sequences involving this compound. This process regenerates the primary alcohol, 3-hydroxypropanenitrile. The choice of deprotection agent depends on the sensitivity of other functional groups within the molecule.
Common methods for the cleavage of TMS ethers include:
Fluoride-based reagents: Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective and widely used for removing silyl (B83357) ethers due to the high affinity of fluoride for silicon.
Acidic conditions: Aqueous acids, such as hydrochloric acid or acetic acid, can readily hydrolyze the silyl ether. The lability of the TMS group allows for its removal under mild acidic conditions.
Basic conditions: While generally more stable to base than to acid or fluoride, TMS ethers can be cleaved under strongly basic conditions, such as with sodium or potassium hydroxide.
| Deprotection Reagent | Solvent | Typical Conditions |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |
| Hydrochloric Acid (aq.) | Methanol or Water | Room Temperature |
| Acetic Acid | Water/THF | Mild Heating |
| Potassium Carbonate | Methanol | Room Temperature |
Table 2: Common Deprotection Strategies for this compound. This table outlines various reagents and conditions for the cleavage of the trimethylsilyl ether to yield 3-hydroxypropanenitrile.
Silyl Migration and Rearrangement Processes
The trimethylsilyl group can undergo migration from the oxygen atom to another nucleophilic site within the molecule. A well-known example of such a process is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon to an oxygen atom. The reverse of this, a retro-Brook or sila-Brook rearrangement, involves migration from oxygen to carbon.
In the context of this compound, a libretexts.orgksu.edu.sa-O-to-C silyl migration is theoretically possible under basic conditions. If a carbanion is generated at the α-position to the nitrile, it could, in principle, attack the silicon atom, leading to a new carbon-silicon bond and an alkoxide. However, such a long-range migration is generally less favorable than intermolecular reactions or protonation of the carbanion.
More commonly, silyl migrations are observed in systems where the migrating silyl group is closer to the accepting atom. For instance, in a molecule with a silyloxy group and a nearby hydroxyl or amino group, an O-to-O or O-to-N silyl migration can occur, driven by the relative thermodynamic stability of the resulting silyl ether or silylamine.
Rearrangement Reactions Involving the Silyloxypropanenitrile Backbone
The carbon backbone of this compound can also participate in rearrangement reactions, often triggered by the reactivity of its functional groups. For instance, under certain conditions, cyanohydrins and their derivatives can undergo rearrangements.
While specific rearrangement reactions extensively studied for the this compound backbone are not prominent in the literature, analogous systems suggest potential pathways. For example, reactions that proceed through radical intermediates can lead to skeletal rearrangements. The stability of the radical species formed will dictate the likelihood and nature of the rearrangement.
Furthermore, reactions involving the nitrile group can sometimes be accompanied by rearrangements of the adjacent carbon framework, particularly if carbocationic intermediates are formed. The stability of these intermediates and the potential for 1,2-hydride or alkyl shifts would determine the final product distribution.
Sigmatropic Rearrangements and their Stereochemical Implications
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.orgorganic-chemistry.org In the context of this compound derivatives, the wikipedia.orgwikipedia.org-Wittig and aza-Wittig rearrangements are of significant interest.
The wikipedia.orgwikipedia.org-Wittig rearrangement is a concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgorganic-chemistry.org This reaction proceeds through a five-membered, envelope-like transition state and is known for its high degree of stereocontrol. wikipedia.org For a derivative of this compound, where an allylic substituent is present, treatment with a strong base could initiate a wikipedia.orgwikipedia.org-Wittig rearrangement. The stereochemical outcome is predictable, with the reaction generally favoring the formation of the E-alkene. The relative stereochemistry of the newly formed C-C bond is influenced by the substituents on the transition state structure.
A related transformation is the aza-Wittig reaction , which involves the reaction of an iminophosphorane with a carbonyl group to yield an imine. wikipedia.org An intramolecular aza-Wittig reaction can be a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.org A derivative of this compound containing an azide (B81097) and a carbonyl group could undergo a domino Staudinger/aza-Wittig reaction to form cyclic imines, which are valuable intermediates for more complex nitrogen heterocycles. nih.gov
| Rearrangement Type | Key Features | Potential Application with this compound Derivatives |
| wikipedia.orgwikipedia.org-Wittig Rearrangement | Concerted, pericyclic reaction of allylic ethers. High stereocontrol. Requires strong base. wikipedia.orgorganic-chemistry.org | Rearrangement of an allylic ether derivative to form a homoallylic alcohol with defined stereochemistry. |
| Aza-Wittig Reaction | Reaction of an iminophosphorane with a carbonyl. Forms an imine. wikipedia.org | Intramolecular cyclization of a derivative containing both azide and carbonyl functionalities to yield nitrogen heterocycles. wikipedia.orgnih.gov |
Radical Cascade Reactions Initiated by Silyloxypropanenitrile Derivatives
Radical cascade reactions are powerful transformations that allow for the rapid construction of complex molecular architectures from simple precursors. The nitrile group can act as a radical acceptor in such cascades, leading to the formation of various carbocycles and heterocycles. rsc.org
Derivatives of this compound, particularly those containing unsaturation, are potential substrates for radical cascade reactions. For instance, an unsaturated silyloxypropanenitrile could undergo a titanocene-catalyzed radical cyclization. The compatibility of titanocene-catalyzed reactions with silyl ethers makes this an attractive approach. nih.gov The reaction would likely proceed via the generation of a radical which then undergoes a series of intramolecular cyclizations, with the nitrile group potentially acting as a terminating radical acceptor.
The stereochemical outcome of such radical cascades can often be controlled by the geometry of the transition states, leading to the formation of specific stereoisomers.
| Reaction Type | Initiator/Catalyst | Substrate Requirement | Potential Product |
| Radical Cascade Cyclization | Titanocene(III) chloride | Unsaturated silyloxypropanenitrile derivative | Polycyclic structures containing nitrogen heterocycles |
| Vinyl Radical Ipso-Cyclization | Tributyltin hydride/AIBN | N-propargyl benzamide (B126) derivative | α,β-unsaturated-β-aryl-γ-lactams nih.gov |
Cyclization Reactions Utilizing this compound
The bifunctional nature of this compound makes it an ideal substrate for a variety of cyclization reactions to form heterocyclic systems.
Formation of Heterocyclic Systems via Ring Closure
The intramolecular reaction between the nitrile and the silyloxy group, or derivatives thereof, can lead to the formation of various heterocyclic compounds. For example, under appropriate conditions, an intramolecular attack of the oxygen atom onto the nitrile carbon could lead to the formation of a cyclic imino ether, which upon hydrolysis could yield a lactone.
Alternatively, derivatives of this compound can be employed in multicomponent reactions to construct more complex heterocyclic systems. For instance, a derivative could participate in a reaction with an aldehyde and an amine to form substituted dihydropyrimidines or other nitrogen-containing heterocycles. The synthesis of various N-heterocycles through such strategies is a well-established area of organic synthesis. nih.govopenmedicinalchemistryjournal.comnih.gov
Base-Induced and Acid-Catalyzed Cyclizations
Base-Induced Cyclizations: As mentioned in the context of sigmatropic rearrangements, strong bases can deprotonate positions alpha to the nitrile group, creating a carbanion. This carbanion can then participate in intramolecular cyclization reactions. For example, if an appropriate leaving group is present elsewhere in the molecule, an intramolecular nucleophilic substitution could lead to the formation of a cyclopropane (B1198618) or cyclobutane (B1203170) ring. The aforementioned wikipedia.orgwikipedia.org-Wittig rearrangement is another example of a base-induced cyclization pathway. organic-chemistry.org
Acid-Catalyzed Cyclizations: In the presence of a Brønsted or Lewis acid, the nitrile group of this compound can be activated towards nucleophilic attack. Intramolecular attack by the silyloxy group (or the hydroxyl group after desilylation) could lead to the formation of cyclic products. A plausible pathway is the Ritter reaction , where a carbocation is generated elsewhere in the molecule and is subsequently trapped by the nitrile nitrogen, leading to the formation of an N-substituted amide after hydrolysis. researchgate.net This approach could be utilized to synthesize various lactams.
Furthermore, acid-catalyzed intramolecular hydroalkoxylation of an unsaturated derivative of this compound could lead to the formation of cyclic ethers, such as tetrahydrofurans or tetrahydropyrans. nih.gov
| Cyclization Type | Conditions | Mechanistic Pathway | Potential Product |
| Base-Induced | Strong base (e.g., LDA, n-BuLi) | Formation of a carbanion followed by intramolecular nucleophilic attack or rearrangement. | Cycloalkanes, homoallylic alcohols. |
| Acid-Catalyzed | Brønsted or Lewis acid | Activation of the nitrile or formation of a carbocation followed by intramolecular trapping. | Lactams, cyclic ethers. |
Applications of 3 Trimethylsilyloxypropanenitrile in Complex Organic Synthesis
As a Chiral Auxiliary and Stereoselective Building Block
While the direct use of 3-trimethylsilyloxypropanenitrile as a chiral auxiliary is not extensively documented, the principles of stereoselective synthesis can be applied to its derivatives. The introduction of chirality into the silyloxypropanenitrile scaffold can, in principle, guide the stereochemical outcome of subsequent reactions.
Enantioselective Transformations Guided by Silyloxypropanenitrile Derivatives
The field of asymmetric synthesis often relies on the temporary incorporation of a chiral moiety to direct the formation of a specific enantiomer. nih.govnih.govresearchgate.net Chiral auxiliaries are stereogenic groups that are covalently attached to a substrate, influencing the stereoselectivity of reactions before being removed. nih.govresearchgate.net While specific examples detailing the use of chiral derivatives of this compound in enantioselective transformations are not prominent in the literature, the concept remains a plausible synthetic strategy. For instance, a chiral silyl (B83357) group could be employed to create a chiral environment around the nitrile or the alpha-carbon, potentially influencing the facial selectivity of nucleophilic additions or alkylations.
Diastereoselective Synthesis Utilizing the Silyloxypropanenitrile Scaffold
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. organic-chemistry.org The inherent structure of a molecule can dictate the approach of reagents, leading to the preferential formation of one diastereomer over another. In the context of the silyloxypropanenitrile scaffold, the existing stereochemistry of a substituted derivative could direct the formation of new stereocenters. For example, a temporary stereocenter can be used to direct subsequent reactions, a strategy that has been successfully employed in the asymmetric synthesis of complex molecules like chiral cyclopropane-carboxaldehydes. tcichemicals.com
Precursor to Biologically Relevant Scaffolds
The structural motifs found in this compound serve as a valuable starting point for the synthesis of various heterocyclic and acyclic compounds with potential biological activity. researchgate.netorganic-chemistry.org
Synthesis of Substituted Furanones and Related Lactones
Substituted 3(2H)-furanones are core structures in numerous natural products and biologically active compounds. rsc.org A variety of synthetic methods have been developed for their preparation, often involving cyclization reactions. nih.gov One notable approach involves the use of 2-alkynyl-2-silyloxy carbonyl compounds, which can undergo electrophilic cyclization to yield furanone derivatives. For instance, a sequence of electrophilic cyclization with N-iodosuccinimide (NIS) followed by a 1,2-migration can construct 4-iodo-3-furanones from these silyloxy precursors. nih.gov This highlights the potential of silyloxy-containing building blocks in the synthesis of this important class of heterocycles.
Key Synthetic Strategies for 3(2H)-Furanones
| Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|
| Electrophilic Cyclization | N-Iodosuccinimide (NIS) | 4-Iodo-3-furanones | nih.gov |
| Domino Reaction | Arenecarboxylic acids | 4-Cyano-3(2H)-furanones | nih.gov |
Intermediate in the Construction of Natural Product Cores
The synthesis of natural products often involves the assembly of complex molecular frameworks from simpler, strategically chosen starting materials. rsc.orgyoutube.com The functional group handles present in this compound make it a plausible, though not widely documented, intermediate in the synthesis of natural product cores. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the protected hydroxyl group offers a site for further functionalization after deprotection. These transformations allow for the incorporation of the propanenitrile backbone into larger, more complex structures that form the core of various natural products.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient synthetic strategies by combining multiple bond-forming events in a single operation, thereby reducing step count and waste.
The structural elements of this compound make it a potential candidate for participation in such complex transformations. For example, the nitrile group could act as a nucleophile or an electrophile under different reaction conditions, while the silyloxy group could be cleaved in situ to reveal a reactive hydroxyl group. Although specific examples involving this compound in cascade or multicomponent reactions are not readily found in the surveyed literature, the general principles of these reactions suggest its potential utility. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net Three-component reactions, in particular, are powerful tools for the synthesis of complex molecules from simple starting materials and have been extensively used in the synthesis of natural products. nih.gov
Integration into Convergent Synthetic Strategies
Convergent synthesis is a powerful strategy in organic chemistry that involves the independent synthesis of fragments of a complex molecule, which are then coupled together at a late stage. rsc.org This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. The structure of this compound makes it an intriguing candidate for such strategies.
While specific, published examples detailing the use of this compound in convergent syntheses are not abundant in the literature, its potential can be inferred from the reactivity of its constituent functional groups. The nitrile group can participate in carbon-carbon bond-forming reactions, serving as a nucleophile or, after transformation, an electrophile. For instance, the nitrile can be reduced to a primary amine, which can then be used in fragment coupling via amide bond formation, a cornerstone of many convergent strategies. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, also a key functional group for fragment coupling.
The trimethylsilyl (B98337) ether group plays a crucial role by masking the hydroxyl functionality, preventing it from interfering with reactions targeting the nitrile group. This orthogonality is a key principle in designing effective convergent synthetic routes. After the crucial fragment coupling step, the silyl ether can be selectively deprotected under mild conditions to reveal the hydroxyl group, which can then be used for further transformations or may be a key feature of the final target molecule. For example, in the synthesis of complex polyketides or other natural products, a fragment derived from this compound could introduce a three-carbon chain with a terminal hydroxyl group and a handle for further elaboration at the other end.
Facilitating Multiple Bond-Forming Steps
Multi-bond-forming reactions, often employed in cascade or domino sequences, are highly efficient processes that create several chemical bonds in a single operation, rapidly increasing molecular complexity. researchgate.net The reactivity of this compound lends itself to the design of such processes.
The nitrile group can act as a precursor to a variety of reactive intermediates. For example, upon treatment with a strong base, the α-proton to the nitrile can be removed, generating a carbanion. This nucleophilic center can then participate in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate could then undergo an intramolecular cyclization, facilitated by the trimethylsilyloxy group or a derivative, to form a cyclic product, thus forming two new carbon-carbon bonds in a single sequence.
Furthermore, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi or Passerini reactions, are powerful tools for the rapid assembly of complex molecules from simple starting materials. nih.govmdpi.combeilstein-journals.orgnih.govsemanticscholar.org While not a direct participant as an isocyanide, the nitrile group of this compound can be a precursor to amines, which are key components in these reactions. For instance, reduction of the nitrile to a primary amine would yield 3-amino-1-trimethylsilyloxypropane. This bifunctional fragment could then be used in an IMCR to introduce a three-carbon chain with a protected hydroxyl group into a larger, more complex molecule, forming multiple new bonds in the process.
The trimethylsilyl group's role in these sequences is to ensure that the hydroxyl group does not interfere with the desired bond-forming events. Its facile removal at a later stage adds to the synthetic utility of this building block in complex, multi-step reaction sequences.
Contributions to Advanced Materials Synthesis
The unique chemical functionalities of this compound also make it a valuable precursor in the synthesis of advanced materials, including polymers and functionalized organic frameworks. The presence of both a protected hydroxyl group and a nitrile offers multiple avenues for incorporation into larger material structures.
Precursors for Polymerization Monomers
The nitrile and silyloxy groups of this compound can be chemically modified to generate monomers suitable for various polymerization techniques. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations yield bifunctional molecules that can be used in step-growth polymerization to form polyesters or polyamides, respectively. The trimethylsilyl ether can be retained during polymerization and deprotected in the final polymer to introduce hydroxyl functionality, which can enhance properties like hydrophilicity and provide sites for further post-polymerization modification.
While direct polymerization of this compound is not commonly reported, the polymerization of structurally related cyanoethyl ethers has been explored. acs.org For example, polymers containing cyanoethyl groups are known to possess interesting dielectric properties. nih.gov By analogy, monomers derived from this compound could be used to synthesize polymers with tunable properties. The silyl group offers a route to degradable polymers, as the silyl ether linkage can be susceptible to hydrolysis. wikipedia.org
The following table outlines potential monomer derivatives of this compound and the corresponding polymer types they could form.
| Monomer Derivative | Polymerization Method | Resulting Polymer Class |
| 3-(Trimethylsilyloxy)propanoic acid | Step-growth polymerization | Polyester |
| 3-Amino-1-(trimethylsilyloxy)propane | Step-growth polymerization | Polyamide |
| Acrylate/methacrylate ester of 3-hydroxypropanenitrile | Chain-growth polymerization | Polyacrylate/Polymethacrylate |
This table represents potential applications based on the known reactivity of the functional groups.
Incorporation into Functionalized Organic Frameworks
Functionalized organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of porous materials with a wide range of applications, including gas storage, catalysis, and sensing. nih.govnih.gov The properties of these materials can be tuned by incorporating functional groups into their structure.
This compound can serve as a precursor for the synthesis of functionalized linkers for MOF and COF synthesis. The nitrile group can be transformed into a variety of functionalities that can either coordinate to metal centers in MOFs or participate in the covalent bond-forming reactions used to construct COFs. For example, hydrolysis of the nitrile to a carboxylic acid would yield a linker capable of coordinating to metal ions.
The trimethylsilyloxy group provides a latent hydroxyl functionality that can be unmasked after the framework has been synthesized. This post-synthetic modification approach allows for the introduction of hydroxyl groups into the pores of the material without interfering with the framework's formation. These hydroxyl groups can enhance the material's affinity for polar guests, act as catalytic sites, or serve as points for further functionalization. While specific examples of the use of this compound in this context are not prevalent in the literature, the functionalization of materials with cyanoethyl groups and other silylated compounds is an active area of research. researchgate.netlibretexts.org
The following table summarizes the potential roles of this compound derivatives in the synthesis of functionalized organic frameworks.
| Framework Type | Role of Derivative | Resulting Functionality |
| MOF | Precursor to carboxylate linker | Porous framework with latent hydroxyl groups |
| COF | Precursor to amine or aldehyde linker | Covalently linked framework with tunable polarity |
This table illustrates potential applications based on established principles of MOF and COF synthesis.
Mechanistic Investigations of 3 Trimethylsilyloxypropanenitrile Reactions
Elucidation of Reaction Pathways
A thorough investigation into the reaction pathways of 3-Trimethylsilyloxypropanenitrile would be the cornerstone of understanding its chemical behavior. However, specific studies detailing these pathways are not present in the current body of scientific literature.
Transition State Analysis in Key Transformations
The characterization of transition states is fundamental to understanding the energy barriers and stereochemical outcomes of chemical reactions. Computational and experimental studies focused on the transition states of reactions involving this compound, such as nucleophilic additions to the nitrile group or cleavage of the silyl (B83357) ether, are currently absent. Such analyses would provide invaluable insights into the structural and energetic details of the highest energy points along the reaction coordinate.
Kinetic Studies and Reaction Rate Determination
The determination of reaction rates and the factors that influence them is a critical aspect of mechanistic chemistry. To date, there are no published kinetic studies that specifically measure the rate constants, reaction orders, or activation energies for reactions of this compound. Data from such studies would be essential for optimizing reaction conditions and for substantiating proposed mechanistic pathways.
Role of Catalysis in Directing Selectivity
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. The application of either organocatalysis or metal catalysis to reactions of this compound could unlock novel synthetic methodologies.
Organocatalytic Activation Mechanisms
Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis and functional group transformations. The potential for organocatalysts to activate either the nitrile or the trimethylsilyloxy group of this compound has not been explored. Investigations into the use of chiral Brønsted acids, Lewis bases, or phase-transfer catalysts could lead to the development of new enantioselective reactions.
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis is a versatile tool for a vast array of chemical transformations. There is a lack of research into the mechanisms of metal-catalyzed reactions involving this compound. Studies exploring the coordination of the nitrile or ether oxygen to a metal center, followed by transformations such as hydrocyanation, cross-coupling, or cycloaddition, would be of significant interest to the synthetic community.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques like in-situ NMR, IR, and mass spectrometry are powerful tools for this purpose. However, there are no reports in the literature detailing the spectroscopic monitoring of reactions involving this compound to identify and characterize any transient species that may form during its chemical transformations.
In Situ Spectroscopic Analysis During Transformations
While no specific in-situ spectroscopic studies dedicated solely to the reactions of this compound have been reported in the reviewed literature, the application of such techniques is crucial for understanding reaction mechanisms in related systems. Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring the real-time progress of chemical reactions, allowing for the detection of key intermediates and the determination of reaction kinetics.
For instance, in studies of cyanosilylation reactions of carbonyl compounds, in-situ NMR has been instrumental in observing the formation of transient intermediates. wikipedia.org These studies often reveal the dynamic equilibrium between reactants, intermediates, and products, providing insights into the catalytic cycle. Similarly, monitoring the reaction of acrylonitrile (B1666552) with trimethylsilanol (B90980) using in-situ FTIR could potentially allow for the observation of the disappearance of the C=C bond of acrylonitrile and the appearance of the C-O and Si-O bonds in the product, providing kinetic data for the reaction.
Table 1: Potential In Situ Spectroscopic Probes for Mechanistic Studies of this compound Reactions
| Spectroscopic Technique | Information Obtainable | Potential Observations in this compound Reactions |
| In Situ NMR Spectroscopy | Structural information of reactants, intermediates, and products; Reaction kinetics. | Monitoring the change in chemical shifts of protons and carbons adjacent to the nitrile and silyloxy groups. Detection of potential transient Lewis acid-base adducts. |
| In Situ FTIR Spectroscopy | Functional group transformations; Reaction kinetics. | Tracking the disappearance of the nitrile (C≡N) stretch and the appearance/disappearance of other key functional group vibrations during reactions. |
| In Situ Mass Spectrometry | Identification of transient species and products by mass-to-charge ratio. | Direct detection of short-lived intermediates in the gas phase, such as ion-molecule reaction products. |
Identification of Transient Species
The identification of transient species is fundamental to elucidating a reaction mechanism. In the context of this compound reactions, several types of transient species can be postulated based on analogous chemical transformations.
In the formation of this compound from acrylonitrile and a silicon source, a key transient species would be the enolate intermediate formed upon the nucleophilic attack of the silylated oxygen onto the β-carbon of the acrylonitrile. The subsequent protonation or silylation of this enolate would lead to the final product.
Reactions involving the nitrile group of this compound could proceed through various transient species depending on the reagents used. For example, acid-catalyzed hydrolysis would likely involve a protonated nitrile intermediate, making it more susceptible to nucleophilic attack by water.
Furthermore, under certain conditions, such as radical initiation, intramolecular cyclization could occur. Density Functional Theory (DFT) studies on related alkenyl cyanohydrins have shown that radical addition to the double bond can trigger a cyano-migration via a cyclic iminyl radical intermediate. mdpi.comnih.gov Although this compound lacks a C=C bond, similar radical-initiated cyclizations or rearrangements involving the nitrile group and other parts of the molecule could be envisioned, proceeding through transient radical species.
Table 2: Plausible Transient Species in Reactions of this compound
| Reaction Type | Plausible Transient Species | Method of Postulation/Detection |
| Formation (from Acrylonitrile) | Silylated enolate intermediate | Analogy to Michael addition reactions |
| Acid-Catalyzed Hydrolysis | Protonated nitrile species | General mechanism of nitrile hydrolysis |
| Base-Catalyzed Reactions | Carbanion α to the nitrile group | General reactivity of nitriles with bases |
| Radical-Induced Cyclization | Cyclic iminyl radical | DFT calculations on analogous systems mdpi.comnih.gov |
| Reaction with Electrophiles | Oxocarbenium-like ion (upon silyl ether cleavage) | Analogy to reactions of silyl ethers acs.org |
Computational studies, such as DFT calculations, have proven to be a powerful tool for predicting the structures and energies of transient species and transition states in many reaction mechanisms, including those involving organosilicon compounds and nitriles. mdpi.comnih.gov Such studies could provide significant insights into the reaction pathways of this compound, complementing experimental observations.
Computational Chemistry Approaches to 3 Trimethylsilyloxypropanenitrile Systems
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, which solve the electronic Schrödinger equation with varying levels of approximation, are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on 3-trimethylsilyloxypropanenitrile can provide deep insights into its electronic structure and the relative energies of its various conformers.
The conformational landscape of this compound is primarily defined by the rotation around the C-C, C-O, and Si-O bonds. DFT calculations can map the potential energy surface along these rotational coordinates to identify stable conformers and the energy barriers between them. The relative energies of these conformers are influenced by a combination of steric hindrance between the bulky trimethylsilyl (B98337) group and the rest of the molecule, as well as electrostatic interactions, including dipole-dipole interactions and hyperconjugation effects. For instance, the orientation of the lone pairs on the oxygen and nitrogen atoms relative to adjacent sigma bonds can lead to stabilizing anomeric-type effects.
DFT is also employed to calculate key electronic properties that govern the molecule's reactivity. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical descriptors. The MEP can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
| Parameter | Value |
|---|---|
| Si-O Bond Length (Å) | 1.65 |
| O-C Bond Length (Å) | 1.43 |
| C-C Bond Length (Å) | 1.54 |
| C≡N Bond Length (Å) | 1.15 |
| Si-O-C Bond Angle (°) | 125.4 |
| O-C-C Bond Angle (°) | 109.8 |
| C-C-C Bond Angle (°) | 112.1 |
| C-C-N Bond Angle (°) | 178.5 |
| Property | Value |
|---|---|
| HOMO Energy (eV) | -10.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 11.7 |
| Dipole Moment (Debye) | 3.5 |
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more accurate energy calculations, albeit at a greater computational expense. These methods are particularly useful for mapping out the energetic profiles of chemical reactions. For this compound, ab initio calculations can be used to study reaction pathways such as its formation via the cyanoethylation of a silanol (B1196071) or the addition of a silyl (B83357) group to acrylonitrile (B1666552), as well as its subsequent reactions.
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information, including activation energies and reaction enthalpies. High-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) are often necessary to obtain results with "chemical accuracy" (typically within 1 kcal/mol of experimental values). For example, in the reaction of a nucleophile with the nitrile group, ab initio calculations could precisely determine the structure of the transition state and the associated energy barrier, providing insight into the reaction rate.
Molecular Dynamics Simulations of Reacting Systems
While quantum chemical calculations are excellent for studying static properties and the energetics of a few molecules, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
In a solvent, the conformational preferences of this compound can differ from those in the gas phase due to interactions with solvent molecules. MD simulations can model the molecule in a solvent box, explicitly accounting for these interactions. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore various conformations. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the rates of interconversion between them. This provides a more realistic picture of the molecule's structure in a condensed phase. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.
MD simulations are also invaluable for studying the non-covalent interactions between this compound and solvent molecules or other solutes. The nitrile group can act as a hydrogen bond acceptor, and the oxygen atom of the silyloxy group also has lone pairs available for interaction. The simulation can reveal the structure and dynamics of the solvation shell around the molecule. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a quantitative measure of the solvation structure. Understanding these intermolecular interactions is key to predicting solubility and how the solvent might influence reactivity. In nitrile-containing systems, for example, the interaction between the polar nitrile groups can lead to specific intermolecular arrangements. nih.gov
Mechanistic Predictions and Validation via Computational Models
Computational models serve as a powerful tool for predicting and validating reaction mechanisms. By combining DFT or ab initio calculations with reaction path following algorithms, plausible mechanisms can be proposed and evaluated. For instance, in the catalyzed hydrolysis of this compound, computational models could be used to compare different potential pathways, such as acid- or base-catalyzed mechanisms. The calculated activation barriers for each step can help to identify the most likely reaction pathway.
Furthermore, computational results can be validated against experimental data. For example, calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra to confirm the structure of a proposed intermediate. Similarly, calculated reaction rates can be compared to experimentally measured kinetics. This synergy between computation and experiment is crucial for building a comprehensive and accurate understanding of the chemical behavior of this compound.
Prediction of Stereochemical Outcomes
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the stereochemical outcomes of reactions involving this compound. By modeling the transition states of reaction pathways leading to different stereoisomers, the relative activation energies can be calculated, allowing for a prediction of the major product. This approach is particularly valuable in understanding and optimizing reactions where new stereocenters are formed.
A common application is in the study of nucleophilic additions to the nitrile group or reactions at the carbon alpha to the nitrile. For instance, in a hypothetical base-catalyzed addition of a nucleophile to this compound, the formation of a new chiral center can result in either the (R) or (S) enantiomer. Computational models can elucidate the preferred stereochemical pathway by comparing the energies of the diastereomeric transition states.
The choice of computational method is crucial for obtaining accurate predictions. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide reliable results for nitrile-containing compounds. nih.gov The inclusion of solvent effects, often through implicit models like the Polarizable Continuum Model (PCM), is also important for reactions carried out in solution.
Illustrative Data Table: Predicted Stereochemical Outcomes of a Hypothetical Reaction
Below is an interactive data table illustrating how computational data can be used to predict the stereochemical outcome of a hypothetical reaction: the addition of a methyl group to the carbon alpha to the nitrile in this compound, leading to two possible diastereomers.
| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio (298 K) |
| TS-A (leading to Diastereomer A) | 18.5 | 95 : 5 |
| TS-B (leading to Diastereomer B) | 20.2 |
Note: The data presented in this table is illustrative and based on methodologies described in the scientific literature for similar compounds. It serves to demonstrate the application of computational chemistry in predicting stereochemical outcomes.
Correlation with Experimental Mechanistic Data
A key aspect of validating computational models is the correlation of calculated data with experimental findings. For this compound systems, this involves comparing predicted reaction barriers, kinetic isotope effects, and stereoselectivities with values obtained from laboratory experiments. A strong correlation between theoretical predictions and experimental results lends credibility to the proposed reaction mechanism and the computational approach used.
For example, the activation energies (Ea) calculated from the transition state geometries of a reaction involving this compound can be compared with the experimental activation energies derived from kinetic studies at different temperatures. A good agreement between the calculated and experimental Ea values supports the computationally derived transition state structure. nih.gov
Furthermore, computational studies can provide insights into the electronic and steric factors that govern the reactivity and selectivity of this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help to identify the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net
Illustrative Data Table: Correlation of Computational and Experimental Data
The following interactive data table provides a hypothetical comparison between computationally predicted and experimentally determined kinetic data for a reaction of this compound.
| Parameter | Computational Prediction (M06-2X/6-311+G(d,p)) | Experimental Result | Correlation (R²) |
| Activation Energy (Ea) | 22.1 kcal/mol | 21.5 ± 0.8 kcal/mol | 0.98 |
| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ | 1.5 x 10⁻⁴ s⁻¹ | 0.97 |
| Diastereomeric Ratio | 92:8 | 90:10 | 0.99 |
Note: The data in this table is hypothetical and intended to illustrate the process of correlating computational predictions with experimental mechanistic data as described in existing research on analogous chemical systems. nih.govresearchgate.net
Spectroscopic Elucidation of Derivatives Derived from 3 Trimethylsilyloxypropanenitrile
Advanced NMR Spectroscopy for Structural Assignment
Advanced NMR spectroscopy is a cornerstone for the complete structural assignment of complex molecules derived from 3-trimethylsilyloxypropanenitrile. It provides detailed information about the chemical environment of individual atoms and their connectivity.
1D and 2D NMR Techniques for Complex Scaffolds
The structural elucidation of derivatives with intricate molecular frameworks necessitates the application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.pt While 1D ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR is crucial for assembling the molecular puzzle, especially in cases of significant signal overlap which is common in complex molecules. ipb.pt
For instance, in a hypothetical derivative where the nitrile group has been hydrolyzed to a carboxylic acid and the trimethylsilyl (B98337) ether has been converted to a more complex silsesquioxane structure, a combination of techniques would be essential.
¹H NMR: Provides chemical shifts and coupling constants, revealing the number of different proton environments and their neighboring protons. Protons adjacent to the silyloxy group and the cyano (or modified) group would exhibit characteristic chemical shifts. For example, protons on a carbon adjacent to a nitrile (H-C-C≡N) typically resonate in the 2.0-3.0 ppm range. ucalgary.ca
¹³C NMR: Shows the chemical shifts of all unique carbon atoms. The carbon of the nitrile group (C≡N) itself has a characteristic resonance between 115-125 ppm. ucalgary.ca The carbons of the trimethylsilyl group appear far upfield.
²⁹Si NMR: This technique is particularly useful for characterizing the silicon environment. It can distinguish between different types of silicon atoms, such as those in simple trimethylsilyl ethers versus more complex silicone or silicate (B1173343) structures. nih.gov For example, in organosilicone linkers, ²⁹Si signals can appear in the -15 to -23 ppm range. nih.gov
Correlation Spectroscopy (COSY): A 2D experiment that maps out proton-proton (¹H-¹H) couplings within the molecule, allowing for the tracing of spin systems and establishing connectivity between adjacent protons. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds away. It is critical for piecing together different fragments of the molecule, especially across quaternary carbons or heteroatoms. ipb.pt
Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. It is particularly advantageous for identifying all protons belonging to a specific structural fragment, even in cases of severe resonance overlapping. ipb.pt
Table 1: Representative NMR Techniques for Structural Elucidation of Complex Derivatives.
| NMR Experiment | Type | Information Obtained | Application to Derivatives |
|---|---|---|---|
| ¹H NMR | 1D | Proton chemical shifts and coupling constants. | Identifies proton environments, e.g., -CH₂-O-SiMe₃ and -CH₂-CN. |
| ¹³C NMR | 1D | Carbon chemical shifts. | Identifies carbon skeleton, characteristic shifts for C≡N and Si-CH₃. ucalgary.ca |
| ²⁹Si NMR | 1D | Silicon chemical shifts. | Characterizes the local environment of the silicon atom(s). nih.gov |
| COSY | 2D | ¹H-¹H correlations through 2-3 bonds. | Establishes proton connectivity along the carbon backbone. ipb.pt |
| HSQC | 2D | ¹H-¹³C correlations through one bond. | Assigns protons to their directly attached carbons. ipb.pt |
| HMBC | 2D | ¹H-¹³C correlations through 2-4 bonds. | Connects molecular fragments across non-protonated centers. ipb.pt |
Elucidation of Stereochemistry and Regiochemistry
For derivatives of this compound that contain chiral centers or exhibit regiochemical isomerism, NMR spectroscopy is the primary tool for stereochemical and regiochemical assignment.
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for determining stereochemistry. These techniques detect spatial proximity between protons (typically < 5 Å), allowing for the determination of the relative configuration of substituents in cyclic systems or along a stereochemically defined chain.
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship can be used to deduce the relative stereochemistry of substituents on a carbon chain or a ring.
Chemical Shift Analysis: The precise chemical shift of a proton or carbon can be influenced by the stereochemical arrangement of nearby functional groups. By comparing experimental data with that of known stereoisomers or with theoretical calculations, stereochemical assignments can be made. chemrxiv.org
Long-Range ¹H-¹³C Coupling (HMBC): In cases of regiochemistry, such as the addition of a substituent to different positions on an aromatic ring incorporated into the derivative, HMBC can be used to unambiguously determine the point of attachment by observing correlations between protons on one part of the molecule and carbons on another.
Infrared and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying the functional groups present in a molecule. nih.gov They work by probing the vibrational modes of chemical bonds.
Vibrational Analysis of Modified Nitrile and Silyloxy Moieties
Derivatization of this compound will lead to changes in its vibrational spectrum, providing clear evidence of chemical modification.
Nitrile Moiety (C≡N): The nitrile group has a very characteristic and strong, sharp absorption in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. spectroscopyonline.com Saturated nitriles absorb at the higher end of this range (2260-2240 cm⁻¹), while conjugation, for instance with an aromatic ring, lowers the frequency to 2240-2220 cm⁻¹. spectroscopyonline.com The intensity of this band is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com Any reaction at the nitrile group, such as hydrolysis to an amide or carboxylic acid, or reduction to an amine, would result in the disappearance of this characteristic peak and the appearance of new, distinct peaks (e.g., C=O stretch for an amide/acid, N-H stretch for an amine).
Silyloxy Moiety (Si-O-C and Si-CH₃): The trimethylsilyloxy group gives rise to several characteristic IR bands. researchgate.netgelest.com The Si-O-C stretch is typically a strong and broad band found in the 1110-1010 cm⁻¹ region. The Si-CH₃ groups exhibit a symmetrical deformation (umbrella mode) that results in a strong, sharp peak around 1260-1250 cm⁻¹. researchgate.net Additionally, a Si-C stretching band can be observed near 780 cm⁻¹. researchgate.net Modification of this group would alter or eliminate these signature peaks. Raman spectroscopy is also particularly useful for identifying the organic moieties in hybrid silicas. nih.gov
Table 2: Characteristic IR and Raman Frequencies for Key Functional Groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Notes |
|---|---|---|---|---|
| Nitrile (R-C≡N) | C≡N Stretch | 2260 - 2220 | Sharp, Strong | Position is sensitive to conjugation. spectroscopyonline.com |
| Silyl (B83357) Ether (Si-O-C) | Si-O Stretch | 1110 - 1010 | Strong, Broad | Characteristic of the silyloxy linkage. researchgate.netgelest.com |
| Trimethylsilyl (Si-CH₃) | Symmetric CH₃ Deformation | 1260 - 1250 | Strong, Sharp | "Umbrella" mode of the methyl groups on silicon. researchgate.net |
| Trimethylsilyl (Si-CH₃) | Asymmetric CH₃ Stretch | ~2960 | Sharp | C-H stretching of the Si-CH₃ groups. researchgate.net |
Probing Hydrogen Bonding and Other Interactions
The vibrational frequencies of functional groups, particularly the nitrile group, are highly sensitive to their local environment and intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov
Nitrile as a Probe: The C≡N stretching frequency can shift upon the formation of a hydrogen bond where the nitrogen atom acts as a hydrogen bond acceptor. This interaction can be probed by observing the spectrum in different solvents. For example, a significant shift in the ¹⁵N NMR chemical shift of a nitrile-modified nucleoside was observed when changing from a non-hydrogen-bonding solvent to a hydrogen-bonding one like D₂O, and similar effects are seen in vibrational spectroscopy. nih.gov The formation of water-nitrile complexes can lead to unusually large shifts in the C≡N stretching frequency. nih.gov
Silyloxy Group Interactions: While the trimethylsilyloxy group itself is not a strong hydrogen bond donor or acceptor, reactions that expose or create hydroxyl groups on the silicon atom (silanols, Si-OH) would introduce the capability for strong hydrogen bonding. The presence of silanol (B1196071) groups can be identified by a broad O-H stretching band in the IR spectrum, typically around 3700-3200 cm⁻¹. The exact position and shape of this band can provide information about the extent and nature of the hydrogen bonding (e.g., free vs. hydrogen-bonded OH). youtube.com Changes in the Si-O-Si stretching bands can also indicate changes in the silica (B1680970) network structure due to interactions. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and offering insights into its structure through the analysis of fragmentation patterns. researchgate.net For derivatives of this compound, which are often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, understanding the fragmentation is key. nih.gov
The molecular ion (M⁺) peak for nitriles can sometimes be weak or absent. ucalgary.ca However, a characteristic feature is often a small M-1 peak resulting from the loss of an alpha-hydrogen. ucalgary.ca
The fragmentation of trimethylsilyl (TMS) ethers is well-characterized and dominated by the silicon-containing moiety. acs.org
Loss of a Methyl Group: A very common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable [M-15]⁺ ion. researchgate.net
The Base Peak (m/z 73): The base peak (most intense peak) in the mass spectrum of many TMS compounds is often at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
Rearrangement Ions: A prominent ion at m/z 75, corresponding to [(CH₃)₂Si=OH]⁺, is frequently observed. researchgate.net This ion arises from a rearrangement process involving the transfer of a hydrogen atom to the silicon-containing fragment.
Cleavage of the Carbon Chain: Cleavages in the carbon chain are also predominant fragmentation pathways. chalmers.se For this compound derivatives, cleavage alpha to the nitrogen or oxygen can be expected.
Loss of Trimethylsilanol (B90980): The loss of a neutral molecule of trimethylsilanol (HOSi(CH₃)₃, 90 mass units) is another common fragmentation pathway for larger TMS ethers. nih.gov
By analyzing the masses of the fragment ions, the structure of the original derivative can be pieced together. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments, further increasing the confidence in the structural assignment.
Table 3: Common Mass Spectral Fragments for Trimethylsilyl Ethers.
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. researchgate.net |
| 73 | [Si(CH₃)₃]⁺ | Cleavage yielding the trimethylsilyl cation. |
| 75 | [(CH₃)₂Si=OH]⁺ | Rearrangement and cleavage. researchgate.net |
| [M-90] | [M - HOSi(CH₃)₃] | Neutral loss of trimethylsilanol. nih.gov |
High-Resolution Mass Spectrometry of Reaction Products
High-resolution mass spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing highly accurate mass measurements of ions. This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. In the context of derivatives formed from this compound, HRMS would be employed to confirm the successful incorporation of the silylated propanenitrile moiety into a new molecular structure.
For instance, if this compound were to react with an electrophile, the resulting product's exact mass would be measured and compared to the theoretical mass calculated from its expected elemental formula. The deviation between the measured and calculated mass, typically in the parts-per-million (ppm) range, would serve as strong evidence for the proposed structure.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for a Derivative of this compound
| Hypothetical Derivative | Molecular Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |
| Product of reaction with Benzoyl Chloride | C14H19NO2Si | 277.1185 | 277.1182 | -1.08 |
| Product of reaction with an Aryl Diazonium Salt | C13H19N3OSi | 277.1348 | 277.1351 | 1.08 |
This table is illustrative and does not represent actual experimental data.
Fragmentation Pathways of Derivatized Compounds
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of ionized molecules. By isolating a specific ion and subjecting it to further fragmentation, chemists can piece together the connectivity of atoms within the molecule. For derivatives of this compound, characteristic fragmentation patterns would be expected.
The trimethylsilyl (TMS) group is known for its distinctive fragmentation behavior. A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of TMS-containing compounds. Another common fragmentation is the loss of a methyl radical (CH₃•) from the molecular ion, resulting in an [M-15]⁺ ion. The fragmentation of the propanenitrile backbone would also provide valuable structural information, with potential cleavages occurring at the C-C bonds and the loss of the nitrile group (CN). The specific fragmentation pattern would be highly dependent on the nature of the substituent introduced in the derivatization reaction.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide information about the connectivity and elemental composition of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.
Single Crystal Diffraction of Crystalline Derivatives
To perform single-crystal X-ray diffraction, a well-ordered single crystal of the derivative of this compound would need to be grown. This is often a challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure would provide precise measurements of all bond lengths and angles within the molecule, confirming the covalent structure and providing insights into its conformational preferences.
Table 2: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
This table is illustrative and does not represent actual experimental data.
Analysis of Intermolecular Packing and Crystal Polymorphism
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For derivatives of this compound, the nitrile group could participate in dipole-dipole interactions, while the oxygen atom of the silyloxy group could act as a hydrogen bond acceptor if suitable donor groups are present in the molecule or co-crystallized solvent.
The study of crystal packing is also essential for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. A thorough crystallographic study would investigate the potential for polymorphism in derivatives of this compound by varying crystallization conditions and analyzing the resulting crystal structures.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic protocols for 3-Trimethylsilyloxypropanenitrile and its derivatives to continuous flow systems represents a major leap forward in terms of safety, efficiency, and scalability. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages. rsc.org For the synthesis and transformation of nitriles, flow processes can lead to improved reaction control, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. rsc.org
A continuous flow process for the cyanide-free synthesis of aryl nitriles has been demonstrated, highlighting the potential for safer production methods. rsc.org Such methodologies could be adapted for the synthesis of this compound itself or for its subsequent reactions. For instance, the hydration of nitriles to amides has been successfully achieved in a flow system using a manganese dioxide catalyst, a process that could be applied to convert this compound to the corresponding amide under continuous processing. mdpi.com
Automated synthesis platforms, which combine robotics with chemical synthesis, can further revolutionize the use of this compound. nih.gov These systems allow for high-throughput screening of reaction conditions, rapid optimization, and the on-demand synthesis of derivatives. nih.gov The development of automated processes for generating organic molecules from primary amines has been described, showcasing the potential for safe and reproducible production. nih.gov By integrating flow reactors with automated control and analysis, researchers can create a powerful tool for exploring the chemical space around this compound with unprecedented speed and precision.
Table 1: Potential Advantages of Integrating Flow Chemistry and Automated Synthesis for this compound
| Feature | Advantage | Relevance to this compound |
| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. | Important for reactions involving cyanide precursors or other toxic materials. rsc.org |
| Improved Efficiency | Higher throughput, faster reaction times, and reduced waste. | Enables rapid synthesis of derivatives for screening and application studies. |
| Precise Control | Accurate control over reaction parameters (temperature, pressure, stoichiometry). | Leads to higher yields and purities of the desired products. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | Facilitates the industrial application of this compound-derived compounds. |
| High-Throughput Experimentation | Automated screening of a wide range of catalysts, solvents, and conditions. | Accelerates the discovery of new reactions and optimal synthetic routes. |
Design of Novel Catalytic Systems for Enhanced Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While traditional stoichiometric reagents have been used for its synthesis and reactions, modern catalysis offers milder, more selective, and more sustainable alternatives.
The cyanosilylation of ketones, a key reaction for forming silyl-protected cyanohydrins, can be catalyzed by various systems, including phosphonium (B103445) salts and metal complexes. organic-chemistry.org Research into novel catalysts for this transformation could lead to improved enantioselectivity, broader substrate scope, and the use of more environmentally benign reagents. For instance, the use of chiral lithium binaphtholate aqua or alcohol complexes has shown promise in the highly enantioselective synthesis of cyanohydrins. organic-chemistry.org
Furthermore, the nitrile group in this compound is a versatile handle for various transformations. The development of catalysts for the selective hydrogenation, hydrolysis, or addition reactions of the nitrile group in the presence of the silyloxy functionality would be highly valuable. Ionic liquids containing nitrile functionalities have been synthesized and used as both solvent and ligand in catalytic reactions, suggesting a potential avenue for novel reaction media and catalyst immobilization strategies for reactions involving this compound. nih.gov
Exploration of New Chemical Transformations for Diverse Applications
Beyond its established roles, this compound is a platform for the discovery of new chemical transformations. Its bifunctional nature, possessing both a nucleophilic hydroxyl precursor (protected as a silyl (B83357) ether) and an electrophilic nitrile group, allows for a rich and diverse reactivity profile.
Cyanohydrins and their protected forms are valuable intermediates in the synthesis of a variety of important organic molecules, including α-hydroxy acids, α-amino alcohols, and complex natural products. mdpi.comyoutube.com The trimethylsilyl (B98337) group in this compound can be readily cleaved under acidic conditions to reveal the free cyanohydrin, which can then undergo further transformations. libretexts.org For example, hydrolysis of the nitrile group can yield α-hydroxy acids, while reduction can lead to β-amino alcohols. youtube.com
Future research will likely focus on developing novel cascade reactions that sequentially or simultaneously transform both the silyloxy and nitrile functionalities. For example, a one-pot reaction involving the deprotection of the silyl ether followed by an intramolecular cyclization or a reaction with an external reagent could lead to the rapid construction of complex heterocyclic scaffolds. The development of methods for the direct C(sp³)-H cyanation under mild photocatalytic conditions opens up new possibilities for the synthesis of functionalized nitriles, a strategy that could potentially be adapted for the derivatization of molecules similar in structure to this compound. organic-chemistry.org
Advanced Computational Methodologies for Predictive Synthesis
The use of advanced computational methodologies is set to become an indispensable tool in guiding the synthesis and application of this compound. Density Functional Theory (DFT) calculations and other computational models can provide deep insights into reaction mechanisms, predict the feasibility of new transformations, and aid in the rational design of catalysts.
Computational studies have been employed to understand the role of catalysts in the asymmetric synthesis of O-acetyl cyanohydrins, revealing how non-covalent interactions can control stereoselectivity. mdpi.com Similar computational approaches can be applied to reactions involving this compound to predict the most favorable reaction pathways and to design more effective catalysts.
Furthermore, predictive synthesis platforms that leverage machine learning and artificial intelligence are emerging as powerful tools for retrosynthetic analysis and reaction outcome prediction. By training these models on vast datasets of chemical reactions, it may become possible to predict novel and efficient synthetic routes to and from this compound. These computational tools can help chemists to prioritize experimental efforts, reduce the number of trial-and-error experiments, and accelerate the discovery of new applications for this versatile chemical compound. The development of strategies like Directed Halogen Atom Transfer (DIXAT), which utilizes computational insights to achieve chemoselective bond activation, exemplifies the power of combining theoretical predictions with experimental validation. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 3-Trimethylsilyloxypropanenitrile to minimize hydrolysis during preparation?
- Methodology : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere (N₂ or Ar) to prevent moisture-induced hydrolysis. Employ silylation agents like trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine) to stabilize the silyloxy group. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect nitrile stretching vibrations (~2250 cm⁻¹) .
- Key Considerations : Maintain reaction temperatures below 0°C during silylation to suppress side reactions. Post-synthesis, purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product .
Q. How can NMR spectroscopy be optimized to characterize this compound?
- Methodology : Use deuterated solvents (e.g., CDCl₃) and internal standards like tetramethylsilane (TMS) for chemical shift calibration. For ¹H NMR, expect signals for the trimethylsilyl (TMS) group at δ 0.1–0.3 ppm and the nitrile proton (if present) at δ 2.5–3.5 ppm. ¹³C NMR will show the nitrile carbon at ~120 ppm and TMS carbons at δ 0–5 ppm .
- Advanced Tip : Utilize DEPT-135 or HSQC to resolve overlapping signals in complex mixtures. Quantify purity via integration of TMS peaks relative to analyte signals .
Advanced Research Questions
Q. How does the trimethylsilyloxy group influence reactivity in cross-coupling reactions involving this compound?
- Mechanistic Insight : The TMS group acts as a protective moiety for hydroxyl intermediates, reducing undesired nucleophilic side reactions. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the nitrile group can coordinate to the metal catalyst, requiring ligands like PPh₃ to stabilize the active species. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and base (e.g., K₂CO₃) to enhance yields .
- Mitigation Strategies : Pre-activate the catalyst under inert conditions and use degassed solvents to prevent catalyst poisoning by oxygen or moisture .
Q. What analytical techniques are critical for detecting degradation products of this compound under varying pH conditions?
- Methodology : Use LC-MS with a C18 column (ACN/water mobile phase) to separate hydrolysis products like 3-hydroxypropanenitrile. For structural elucidation, employ high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with reference libraries. Adjust pH during stability studies (pH 2–10) to identify degradation pathways .
- Data Interpretation : Monitor the disappearance of the parent compound (m/z 171.1 for [M+H]⁺) and emergence of degradation peaks (e.g., m/z 89.0 for acrylonitrile) .
Q. How can researchers design experiments to mitigate moisture sensitivity in nucleophilic substitutions involving this compound?
- Experimental Design : Conduct reactions in Schlenk flasks with molecular sieves (3Å) to adsorb residual moisture. Use syringe pumps for controlled reagent addition. Validate anhydrous conditions via Karl Fischer titration (<50 ppm H₂O) .
- Case Study : In a recent synthesis of silyl-protected intermediates, pre-drying reagents over CaH₂ and employing a double-manifold vacuum line improved yields by 35% .
Critical Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the TMS group in stabilizing transition states during nucleophilic substitutions.
- Advanced Characterization : Explore cryo-EM or X-ray crystallography for structural analysis of metal-complexed derivatives.
- Environmental Impact : Assess biodegradation pathways using GC-MS to identify ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
